molecular formula C12H17N3O2 B6332366 2-Methyl-1-[(3-nitrophenyl)methyl]piperazine CAS No. 1240573-25-4

2-Methyl-1-[(3-nitrophenyl)methyl]piperazine

Cat. No.: B6332366
CAS No.: 1240573-25-4
M. Wt: 235.28 g/mol
InChI Key: ZVHBQJJVMVFXRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-[(3-nitrophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a methyl group at the second position and a 3-nitrophenylmethyl group attached to the nitrogen atom, making it a unique and interesting molecule for various applications in chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-[(3-nitrophenyl)methyl]piperazine typically involves the reaction of 2-methylpiperazine with 3-nitrobenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles. For example, the methyl group can be substituted with other alkyl or aryl groups using appropriate alkylating agents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Alkylating Agents: Alkyl halides, aryl halides.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed:

    Amine Derivatives: Formed by reduction of the nitro group.

    Substituted Piperazines: Formed by nucleophilic substitution reactions.

    Carboxylic Acids and Amines: Formed by hydrolysis reactions.

Scientific Research Applications

2-Methyl-1-[(3-nitrophenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

    Medicine: Derivatives of piperazine, including this compound, are explored for their potential as pharmaceutical agents. They are evaluated for their efficacy and safety in treating various medical conditions.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical reactivity makes it suitable for modifying the properties of existing materials.

Comparison with Similar Compounds

    1-[(3-Nitrophenyl)methyl]piperazine: Similar structure but lacks the methyl group at the second position.

    2-Methylpiperazine: Lacks the 3-nitrophenylmethyl group.

    3-Nitrobenzylpiperazine: Similar structure but lacks the methyl group at the second position.

Uniqueness: 2-Methyl-1-[(3-nitrophenyl)methyl]piperazine is unique due to the presence of both the methyl group at the second position and the 3-nitrophenylmethyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications. The presence of the nitro group allows for specific chemical reactions, while the piperazine ring provides a versatile scaffold for further modifications.

Properties

IUPAC Name

2-methyl-1-[(3-nitrophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-10-8-13-5-6-14(10)9-11-3-2-4-12(7-11)15(16)17/h2-4,7,10,13H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHBQJJVMVFXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.